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Compound of Interest

Compound Name: Sitagliptin N-Sulfate

CAS No.: 940002-57-3

Cat. No.: B1393961

Get Quote

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the

management of type 2 diabetes.[1] During its development, manufacturing, and metabolic

processing, various related substances, including impurities and metabolites, can be formed.[2]

One such critical substance is Sitagliptin N-Sulfate, a phase II metabolite formed via sulfation

of the primary amine group.[3] Regulatory bodies like the International Council for

Harmonisation (ICH) mandate the identification and characterization of impurities and

metabolites above certain thresholds to ensure the safety and efficacy of pharmaceutical

products.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical

technique for the unequivocal structural elucidation of these compounds.[6] Unlike mass

spectrometry, which provides information on mass-to-charge ratio, NMR offers a detailed map

of the molecular structure by probing the chemical environment of specific atomic nuclei. Its

non-destructive nature and ability to provide quantitative information without the need for a

specific reference standard for the impurity itself make it an indispensable tool in

pharmaceutical quality assurance.[5][7][8]
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This application note provides a comprehensive guide to the characterization of Sitagliptin N-
Sulfate using a suite of NMR experiments. It outlines detailed protocols and explains the

causal reasoning behind experimental choices, providing researchers and drug development

professionals with a robust framework for analysis.

The Structural Distinction: Sitagliptin vs. Sitagliptin
N-Sulfate
The core analytical challenge is to differentiate Sitagliptin from its N-Sulfate derivative. The

transformation involves the conversion of the primary amine (-NH₂) to a sulfamate group (-

NHSO₃⁻). This seemingly minor change induces significant alterations in the electronic

environment of nearby nuclei, which are readily detectable by NMR.

Sitagliptin

Sitagliptin N-Sulfate
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Key Site: N-Sulfate Group (-NHSO₃⁻)
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Figure 1: Chemical structures of Sitagliptin and its N-Sulfate metabolite.

Core Principles: Why NMR Excels in This
Application
The power of NMR in this context stems from its sensitivity to the local chemical environment of

each nucleus. The addition of the strongly electron-withdrawing sulfate group at the nitrogen
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atom causes predictable and measurable changes in the NMR spectra:

¹H NMR (Proton NMR): This is often the first and most informative experiment. The chemical

shift of a proton is highly sensitive to the electron density around it. The proton attached to

the chiral carbon (the -CH- group adjacent to the nitrogen) is expected to experience a

significant downfield shift (to a higher ppm value) in the N-Sulfate derivative due to the

deshielding effect of the sulfamate group. Furthermore, the two protons of the primary amine

(-NH₂) in Sitagliptin will be replaced by a single, exchangeable proton in the sulfamate group

(-NHSO₃⁻), altering the spectrum in that region.

¹³C NMR (Carbon NMR): Similar to protons, the chemical shifts of carbon atoms are altered

by their electronic environment. The carbon atom directly bonded to the nitrogen (the chiral

carbon) will be significantly deshielded and thus shifted downfield in the N-Sulfate spectrum.

¹⁹F NMR (Fluorine NMR): Sitagliptin contains six fluorine atoms in two distinct environments

(a trifluoromethyl group and a trifluorophenyl group), making ¹⁹F NMR a highly sensitive and

specific tool for its analysis.[9][10][11] While the sulfation occurs far from the fluorine atoms,

subtle changes in the overall molecular conformation could potentially lead to minor shifts in

the ¹⁹F spectrum, though the most dramatic changes are expected in the ¹H and ¹³C spectra.

2D NMR (COSY, HSQC): Two-dimensional NMR experiments are crucial for definitive

structural assignment.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons), helping to trace out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms, providing an unambiguous assignment of which proton is attached to which

carbon. This is invaluable for confirming the downfield shifts observed in both the ¹H and

¹³C spectra are occurring at the same position in the molecule.

Experimental Workflow and Protocols
A systematic approach is essential for the successful characterization of Sitagliptin N-Sulfate.

The following workflow provides a self-validating system for acquiring high-quality, reproducible

data.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Confirmation
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Figure 2: Recommended experimental workflow for NMR characterization.
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Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The

choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as

it readily dissolves both Sitagliptin and its more polar N-Sulfate salt.[4] It also has a high boiling

point, making it suitable for variable temperature experiments if needed, and its residual proton

signal does not overlap with most key analyte signals.

Steps:

Accurately weigh 5-10 mg of the Sitagliptin reference standard and the sample containing

suspected Sitagliptin N-Sulfate into separate, clean, high-precision NMR tubes.

Add approximately 0.6 mL of DMSO-d₆ to each NMR tube.

Cap the tubes securely and vortex for 30-60 seconds, or until the sample is fully dissolved. A

brief sonication may aid dissolution if necessary.

Visually inspect the solution to ensure it is clear and free of particulate matter.

Label the tubes clearly before inserting them into the NMR spectrometer.

Protocol 2: NMR Data Acquisition
Rationale: The following parameters are suggested for a standard 400 or 500 MHz NMR

spectrometer. Higher field strengths will provide better signal dispersion and sensitivity.[6] A

sufficient relaxation delay (d1) is crucial for quantitative analysis, ensuring that all nuclei have

fully relaxed before the next pulse.[11]

Instrument: 400 MHz (or higher) NMR Spectrometer with a broadband probe.

¹H NMR Acquisition:

Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

Number of Scans (ns): 16-64 (increase for dilute samples).

Relaxation Delay (d1): 5 seconds (important for potential quantification).
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Acquisition Time (aq): ~3-4 seconds.

Spectral Width (sw): 0-12 ppm.

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans (ns): 1024-4096 (¹³C has low natural abundance).

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): 0-220 ppm.

¹⁹F NMR Acquisition:

Pulse Program: Standard single pulse, proton-decoupled.

Number of Scans (ns): 64-256.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): Set appropriately to cover the aromatic and aliphatic fluorine regions

(e.g., -50 to -150 ppm).[10]

2D NMR (COSY & HSQC):

Utilize standard, gradient-selected pulse programs (e.g., 'cosygpmf' and 'hsqcedetgpsisp2.3'

on Bruker systems).

Adjust spectral widths in both dimensions to encompass all relevant signals.

Set the number of scans and increments to achieve adequate resolution and signal-to-noise

within a reasonable experiment time.
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Data Interpretation: A Comparative Spectral
Analysis
The key to identification lies in comparing the spectra of the unknown sample (containing the

N-Sulfate) with the reference spectrum of pure Sitagliptin. The addition of the SO₃ group to the

amine nitrogen is the primary structural change and will manifest as distinct spectral

differences.

Table 1: Predicted ¹H NMR Chemical Shift Comparison
(in DMSO-d₆)

Proton Assignment

(Sitagliptin)
Sitagliptin (δ, ppm)

Sitagliptin N-Sulfate

(Predicted δ, ppm)

Rationale for

Change

Amine (-NH₂) ~9.0 (broad)[9][10]
Signal absent or

shifted significantly

Primary amine is

converted to a

sulfamate (-NHSO₃⁻).

The new NH proton

will be in a different

chemical environment.

Chiral Methine (-CH-

NH₂)
~4.0 - 4.5

~4.8 - 5.3 (Downfield

shift)

Strong deshielding

effect from the

adjacent, electron-

withdrawing sulfamate

group.

Aromatic Protons ~7.0 - 8.0 Minimal change
Far from the site of

modification.

Aliphatic Protons ~2.5 - 4.0 Minor shifts possible

Protons closer to the

chiral center may

experience slight

downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Comparison
(in DMSO-d₆)
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Carbon Assignment

(Sitagliptin)
Sitagliptin (δ, ppm)

Sitagliptin N-Sulfate

(Predicted δ, ppm)

Rationale for

Change

Chiral Carbon (-CH-

NH₂)
~45-50[9][10]

~55-65 (Downfield

shift)

Significant deshielding

from the directly

attached, highly

electronegative

sulfamate group.

Carbonyl Carbon (-

C=O)
~170 Minimal change

Several bonds away

from the modification

site.

Aromatic Carbons ~100-150[9][10] Minimal change
Far from the site of

modification.

Conclusion
NMR spectroscopy provides a definitive and powerful methodology for the characterization of

Sitagliptin N-Sulfate. Through a systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY,

HSQC) NMR experiments, one can unambiguously identify the structural modifications

differentiating the metabolite from the parent drug. The predicted downfield shifts of the chiral

methine proton and its attached carbon are hallmark indicators of N-sulfation. This application

note provides the necessary protocols and interpretive framework to empower researchers in

pharmaceutical development and quality control to confidently identify and characterize such

critical related substances, ensuring the development of safe and effective medicines.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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